3-Fluoro-2-hydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxybenzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an oxime functional group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the oxime derivative through the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including ligands and heterocycles.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of semiconducting materials and gas storage applications.
Mechanism of Action
The mechanism of action of 3-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence biological pathways and exhibit pharmacological effects. Additionally, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde oxime: Similar structure but with the hydroxyl group at the 4-position.
2-Hydroxy-3-fluorobenzaldehyde: Lacks the oxime group but has similar reactivity due to the presence of the fluorine and hydroxyl groups.
Uniqueness
The oxime group adds further versatility, allowing for the formation of various derivatives and complexes .
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-fluoro-6-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ |
InChI Key |
MAAJZZAUYFIIQD-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.